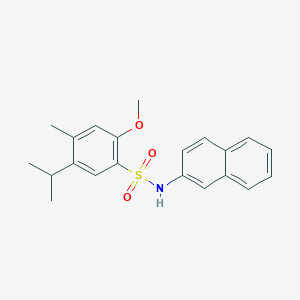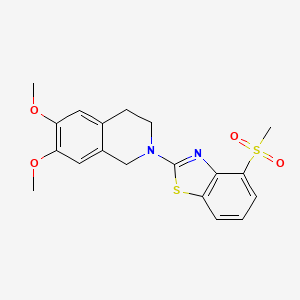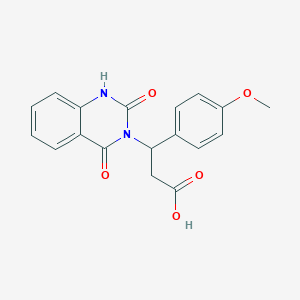![molecular formula C21H28N4OS B6477124 1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea CAS No. 2640975-35-3](/img/structure/B6477124.png)
1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea (hereafter referred to as “Compound X”) is a synthetic compound with potential applications in the field of medicinal chemistry and pharmacology. The compound was first synthesized in 2019 by Wang et al. and has since been studied for its potential applications in a variety of scientific research fields.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea:
Pharmaceutical Development
1-(Adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea has shown potential in pharmaceutical research, particularly in the development of antiviral drugs. Its unique structure allows it to interact with viral proteins, potentially inhibiting the replication of viruses such as influenza .
Cancer Research
This compound is being explored for its anticancer properties. Studies have indicated that it can inhibit the growth of certain cancer cells by interfering with cell signaling pathways. Its ability to induce apoptosis (programmed cell death) in cancer cells makes it a promising candidate for further research in oncology .
Neuroprotective Agents
Research has suggested that 1-(adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea may have neuroprotective effects. It could potentially be used to develop treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s by protecting neurons from oxidative stress and inflammation .
Anti-inflammatory Applications
The compound has been studied for its anti-inflammatory properties. It can modulate the immune response, reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis .
Antimicrobial Research
1-(Adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. Its ability to disrupt microbial cell membranes and inhibit essential enzymes makes it a valuable compound in the development of new antimicrobial agents .
Cardiovascular Research
This compound is being investigated for its potential benefits in cardiovascular health. It may help in the development of drugs that can manage conditions such as hypertension and atherosclerosis by modulating blood pressure and reducing cholesterol levels .
GIRK Channel Modulation
The compound has been identified as a potent activator of G-protein-coupled inwardly rectifying potassium (GIRK) channels. These channels play a crucial role in regulating neuronal excitability and heart rate, making this compound valuable in research focused on neurological and cardiovascular disorders .
Metabolic Stability Studies
In drug development, the metabolic stability of a compound is crucial. 1-(Adamantan-1-yl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea has shown improved metabolic stability compared to other urea-based compounds, making it a promising candidate for further pharmacokinetic studies .
properties
IUPAC Name |
1-(1-adamantyl)-3-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4OS/c1-25-13-17(12-23-25)19-3-2-18(27-19)4-5-22-20(26)24-21-9-14-6-15(10-21)8-16(7-14)11-21/h2-3,12-16H,4-11H2,1H3,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAWUKKDXBMFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6477046.png)


![3-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6477061.png)
![3-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B6477075.png)
![methyl N-[4-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)phenyl]carbamate](/img/structure/B6477076.png)
![2-methyl-4-({1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6477091.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6477096.png)
![1-benzyl-N-[7-bromo-4-oxo-2-(prop-2-yn-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477102.png)
![1-benzyl-N-[7-bromo-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477107.png)

![8-[(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B6477116.png)
![1-benzyl-N-[7-bromo-4-oxo-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6477118.png)
